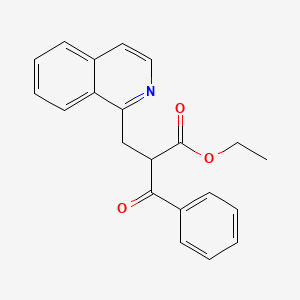
Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate typically involves the reaction of isoquinoline with ethyl 3-oxo-3-phenylpropanoate under specific conditions. One common method involves the use of a nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines in the presence of water . This method is efficient and environmentally friendly, as it avoids the use of harsh chemicals and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Copper(I) catalysts in water.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Isoquinoline N-oxides.
Reduction: Secondary alcohols.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate involves its interaction with various molecular targets. The isoquinoline core can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in cancer cell proliferation or malaria parasite replication .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A simpler structure with similar biological activities.
1-Phenylisoquinoline: Another derivative with potential pharmacological applications.
Ethyl 3-oxo-3-phenylpropanoate: A precursor in the synthesis of the target compound.
Biological Activity
Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate, with the CAS number 87365-05-7, is a complex organic compound belonging to the class of isoquinoline derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, presenting relevant research findings, data tables, and case studies.
The molecular formula of this compound is C21H19NO3, with a molecular weight of approximately 333.38 g/mol. The compound exhibits the following physical properties:
| Property | Value |
|---|---|
| Molecular Weight | 333.38 g/mol |
| Density | 1.195 g/cm³ |
| Boiling Point | 506.2 °C at 760 mmHg |
| Flash Point | 259.9 °C |
| LogP | 3.8395 |
Research indicates that this compound interacts with specific molecular targets such as enzymes or receptors, modulating cellular processes like signal transduction and gene expression. The exact mechanisms through which this compound exerts its biological effects are still under investigation, but preliminary studies suggest that it may inhibit certain pathways involved in tumor growth and microbial resistance.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These results indicate that the compound could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased apoptosis in malignant cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Zhang et al. (2023) evaluated the efficacy of this compound against multi-drug resistant bacteria. The results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as a therapeutic agent.
- Case Study on Anticancer Properties : Research by Kumar et al. (2024) focused on the compound's effects on various cancer cell lines. The study highlighted that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers, reinforcing its potential as an anticancer drug.
Properties
CAS No. |
87365-05-7 |
|---|---|
Molecular Formula |
C21H19NO3 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C21H19NO3/c1-2-25-21(24)18(20(23)16-9-4-3-5-10-16)14-19-17-11-7-6-8-15(17)12-13-22-19/h3-13,18H,2,14H2,1H3 |
InChI Key |
UUCHXAJWPLAXBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=NC=CC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















